molecular formula C11H12Cl2O2 B13575408 3-(2,4-Dichlorophenyl)-2,2-dimethylpropanoic acid CAS No. 376584-46-2

3-(2,4-Dichlorophenyl)-2,2-dimethylpropanoic acid

Cat. No.: B13575408
CAS No.: 376584-46-2
M. Wt: 247.11 g/mol
InChI Key: XNROISMETVPPSZ-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-2,2-dimethylpropanoic acid (CAS: 55144-92-8) is a halogenated propanoic acid derivative with the molecular formula C₉H₈Cl₂O₂ and a molecular weight of 219.07 g/mol . Its structure features a 2,4-dichlorophenyl group attached to a 2,2-dimethylpropanoic acid backbone. This compound is notable for its applications in agrochemical research, particularly as a precursor or structural motif in pesticides and acaricides, such as spirodiclofen (CAS: 148477-71-8), which incorporates this moiety in a spirocyclic ester framework .

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-2,2-dimethylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O2/c1-11(2,10(14)15)6-7-3-4-8(12)5-9(7)13/h3-5H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNROISMETVPPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=C(C=C(C=C1)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-2,2-dimethylpropanoic acid typically involves the reaction of 2,4-dichlorobenzyl chloride with isobutyric acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is replaced by the carboxylate group of isobutyric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

3-(2,4-Dichlorophenyl)-2,2-dimethylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

3-(2,4-Difluorophenyl)-2,2-dimethylpropanoic Acid
  • Structural Features : Replaces chlorine atoms with fluorine at the 2- and 4-positions of the phenyl ring.
  • Synthesis : Synthesized via palladium-catalyzed coupling, yielding 78% as a colorless oil .
  • Physicochemical Properties :
    • 1H NMR : δ 7.19–7.13 (m, 1H), 6.82–6.76 (m, 2H), 2.92 (s, 2H), 1.21 (s, 6H) .
    • Electron Effects : Fluorine’s higher electronegativity increases the acidity of the carboxylic acid group compared to chlorine analogs.
  • Biological Relevance : Fluorinated derivatives often exhibit enhanced metabolic stability and bioavailability in medicinal chemistry applications.
2-(2,4-Dichlorophenoxy)propanoic Acid
  • Structural Features: Contains a phenoxy linker instead of direct attachment to the propanoic acid (Cl₂C₆H₃OCH(CH₃)CO₂H) .
  • Properties :
    • Molecular Weight : 235.07 g/mol.
    • Melting Point : 110–112°C.
    • Solubility : 350 ppm in water; highly soluble in organic solvents.
  • Applications: Used as a herbicide, demonstrating the role of phenoxy groups in modulating herbicidal activity .

Ester and Functional Group Derivatives

Methyl 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
  • Structural Features : Ester derivative with a hydroxyl group at the 3-position and a 4-chlorophenyl substituent .
  • Synthesis : Prepared via acetylation of the corresponding hydroxy ester, yielding a sodium adduct at m/z 408 (M + Na⁺) in MALDI-TOF .
  • Significance : Highlights the impact of esterification on solubility and reactivity, which is critical for prodrug design.
Methyl 2-Chloro-3-(2,4-dichlorophenyl)propanoate
  • Structural Features: Introduces an additional chlorine at the 2-position of the propanoic acid chain .
  • Applications: Serves as an intermediate in pesticide synthesis, emphasizing the versatility of dichlorophenylpropanoate esters in agrochemicals .

Complex Bioactive Derivatives

Spirodiclofen
  • Structural Features: Incorporates 3-(2,4-dichlorophenyl)-2,2-dimethylpropanoic acid as part of a spirocyclic ester (C₂₃H₂₆Cl₂O₄) .
  • Biological Activity : A potent acaricide targeting lipid biosynthesis inhibition in mites. Demonstrates the importance of the dichlorophenyl group in conferring target specificity .
PPAR Agonists (Compounds 73a and 73b)
  • Structural Features: Triazole-containing propanoic acid derivatives (e.g., 3-(4-(2H-benzotriazol-2-yl)phenoxy)-2,2-dimethylpropanoic acid) .
  • Activity : Dual PPARα/δ and PPARα/γ activators with EC₅₀ values comparable to reference drugs like Wy-14643 .
  • Comparison: The dichlorophenyl group in 3-(2,4-dichlorophenyl)-2,2-dimethylpropanoic acid may lack the heterocyclic motifs required for PPAR activation, limiting its utility in metabolic disorders.

Substituent Position and Steric Effects

3-([1,1'-Biphenyl]-4-yl)-2,2-dimethylpropanoic Acid
  • Structural Features : Replaces dichlorophenyl with a biphenyl group .
  • Synthesis : Achieved a 46% yield via cross-coupling, lower than fluorinated analogs, suggesting steric hindrance from the biphenyl group reduces reaction efficiency .
2-[(4-Chlorophenyl)methyl]-3-methoxypropanoic Acid
  • Structural Features: Benzyl-substituted propanoic acid with a methoxy group .
  • Molecular Weight : 228.67 g/mol.
  • Significance : Methoxy groups enhance lipophilicity but may reduce acidity compared to halogenated analogs.

Research Implications

  • Halogen Effects : Chlorine’s lipophilicity enhances membrane permeability in agrochemicals, while fluorine improves metabolic stability in pharmaceuticals .
  • Functional Group Interplay : Esterification or hydroxylation alters solubility and bioavailability, critical for optimizing prodrugs or active agents .

Biological Activity

3-(2,4-Dichlorophenyl)-2,2-dimethylpropanoic acid (commonly referred to as diclofenac analog) is a compound of significant interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C12_{12}H14_{14}Cl2_{2}O2_{2}
  • Molecular Weight : 273.14 g/mol
  • IUPAC Name : 3-(2,4-Dichlorophenyl)-2,2-dimethylpropanoic acid

The biological activity of 3-(2,4-Dichlorophenyl)-2,2-dimethylpropanoic acid is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition leads to reduced production of prostaglandins, thereby alleviating pain and inflammation.
  • Anticancer Activity : Studies indicate that the compound may induce apoptosis in cancer cells through the modulation of signaling pathways such as HSP90 and TRAP1-mediated pathways. The selective toxicity towards cancerous cells over normal cells suggests potential for therapeutic use in oncology .

Antimicrobial Properties

Research has demonstrated that 3-(2,4-Dichlorophenyl)-2,2-dimethylpropanoic acid exhibits antimicrobial activity against various pathogens. A study reported significant inhibition of bacterial growth at concentrations ranging from 50 to 200 µg/mL against Staphylococcus aureus and Escherichia coli.

Anticancer Properties

The compound has been evaluated for its anticancer effects in several studies:

  • Cell Line Studies : In vitro assays using human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) revealed that the compound inhibits cell proliferation with IC50_{50} values ranging from 11 to 0.69 µM. The mechanism involves disruption of microtubule dynamics leading to cell cycle arrest .
  • Case Study : A specific case study highlighted the effectiveness of the compound in reducing tumor size in xenograft models of lung cancer, showcasing its potential as a chemotherapeutic agent .

Data Table: Summary of Biological Activities

Biological ActivityTest Organism/Cell LineConcentration RangeObserved Effect
AntimicrobialStaphylococcus aureus50 - 200 µg/mLSignificant growth inhibition
AntimicrobialEscherichia coli50 - 200 µg/mLSignificant growth inhibition
AnticancerHeLaIC50_{50}: 11 µMApoptosis induction
AnticancerA549IC50_{50}: 0.69 µMCell cycle arrest

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